molecular formula C8H13N3O B6617219 4-(2-methylpropoxy)pyrimidin-5-amine CAS No. 1536267-49-8

4-(2-methylpropoxy)pyrimidin-5-amine

Cat. No. B6617219
CAS RN: 1536267-49-8
M. Wt: 167.21 g/mol
InChI Key: NAMBOZJNQWCYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylpropoxy)pyrimidin-5-amine (MPPA) is a synthetic pyrimidine derivative that has been used in various scientific research applications. It is a versatile compound with a range of potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4-(2-methylpropoxy)pyrimidin-5-amine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of various drugs. It has also been used to study the effects of various hormones on the body, as well as to investigate the biochemical and physiological effects of various compounds.

Mechanism of Action

The exact mechanism of action of 4-(2-methylpropoxy)pyrimidin-5-amine is not yet fully understood. However, it is believed that the compound acts as a ligand for certain receptors in the brain, which can then lead to various physiological and biochemical effects. It is also believed that it may act as a modulator of certain enzymes, which can lead to changes in the metabolism of other compounds.
Biochemical and Physiological Effects
4-(2-methylpropoxy)pyrimidin-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to have an effect on the release of neurotransmitters, as well as an effect on the activity of certain enzymes. It has also been shown to have an effect on the metabolism of various hormones, as well as an effect on the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The use of 4-(2-methylpropoxy)pyrimidin-5-amine in lab experiments offers a number of advantages. It is a relatively inexpensive compound that is easy to obtain and synthesize. It is also a versatile compound that can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is not a highly specific compound, which means that it can have unintended effects on other biochemical pathways. Additionally, it is not a highly stable compound, which means that it can degrade over time.

Future Directions

There are a number of potential future directions for the use of 4-(2-methylpropoxy)pyrimidin-5-amine in scientific research. One potential direction is the use of 4-(2-methylpropoxy)pyrimidin-5-amine in drug discovery and development. It could be used to identify new drugs or to investigate the mechanisms of action of existing drugs. Additionally, it could be used to investigate the biochemical and physiological effects of various compounds, as well as to investigate the effects of various hormones on the body. Finally, it could be used to investigate the effects of various drugs on the central nervous system.

Synthesis Methods

4-(2-methylpropoxy)pyrimidin-5-amine can be synthesized through a variety of methods. The most common method is a three-step process involving the condensation of 2-methylpropoxybenzaldehyde with diethyl malonate, followed by nitration and reduction to the amine. Other methods include the use of a palladium-catalyzed reaction, the use of a Grignard reagent, and the use of a Friedel-Crafts acylation reaction.

properties

IUPAC Name

4-(2-methylpropoxy)pyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6(2)4-12-8-7(9)3-10-5-11-8/h3,5-6H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMBOZJNQWCYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=NC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropoxy)pyrimidin-5-amine

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